N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide
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Overview
Description
N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide typically involves multi-step organic reactions. The starting materials often include pyrrolopyrimidine derivatives, which undergo a series of functional group transformations. Key steps may involve:
Nucleophilic substitution: Introduction of the butyl group.
Cyclization: Formation of the pyrrolopyrimidine core.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Amidation: Attachment of the cyclohexylpropanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: Investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclohexylpropanamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
- N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide
Uniqueness
N-[1-Butyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group, trifluoromethyl group, and cyclohexylpropanamide moiety differentiates it from similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C20H27F3N4O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[1-butyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C20H27F3N4O4/c1-2-3-11-27-15-14(16(29)25-18(27)31)19(17(30)24-15,20(21,22)23)26-13(28)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,24,30)(H,26,28)(H,25,29,31) |
InChI Key |
FMYMXFGSTIZROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
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